molecular formula C20H14ClF3N2O4 B11413258 1-((3-chlorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

1-((3-chlorobenzyl)oxy)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11413258
M. Wt: 438.8 g/mol
InChI Key: LXPFADZWZAQAMR-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a dihydropyridine core, chlorophenyl, and trifluoromethoxyphenyl groups

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Attachment of the trifluoromethoxyphenyl group: This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a trifluoromethoxyphenyl boronic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl and trifluoromethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The dihydropyridine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The chlorophenyl and trifluoromethoxyphenyl groups enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE include other dihydropyridine derivatives and compounds with similar functional groups. For example:

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker in medicine.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Trifluoromethoxybenzene: A simpler compound with the trifluoromethoxy group, used in various chemical syntheses. The uniqueness of 1-[(3-CHLOROPHENYL)METHOXY]-2-OXO-N-[4-(TRIFLUOROMETHOXY)PHENYL]-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C20H14ClF3N2O4

Molecular Weight

438.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methoxy]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C20H14ClF3N2O4/c21-14-4-1-3-13(11-14)12-29-26-10-2-5-17(19(26)28)18(27)25-15-6-8-16(9-7-15)30-20(22,23)24/h1-11H,12H2,(H,25,27)

InChI Key

LXPFADZWZAQAMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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